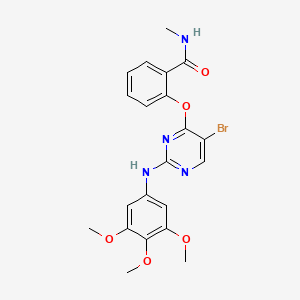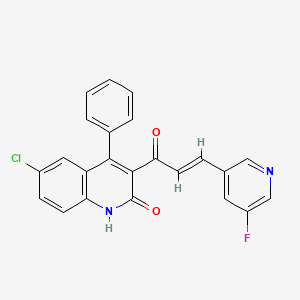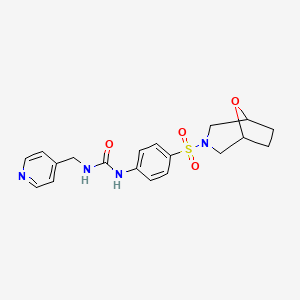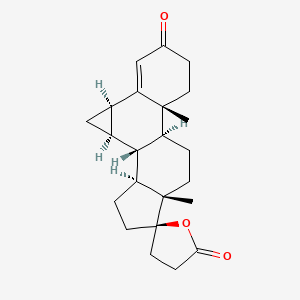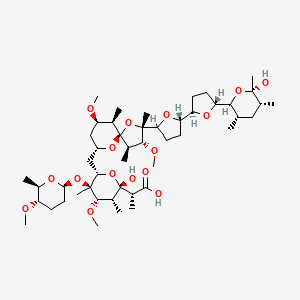
Septamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Septamycin: is a polyether antibiotic isolated from the bacterium Streptomyces albus. This compound is known for its broad-spectrum antimicrobial activity, including antibacterial, antifungal, antiviral, and insecticidal properties . It is particularly effective in preventing coccidia infections in poultry and rabbits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Septamycin involves complex organic reactions. The compound is typically isolated from the fermentation broth of Streptomyces albus. The fermentation process requires specific conditions, including a nutrient-rich medium, controlled pH, and temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Septamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antimicrobial properties or reduced toxicity .
Applications De Recherche Scientifique
Septamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyether antibiotics and their synthesis.
Biology: Investigated for its role in inhibiting the growth of various microorganisms.
Medicine: Explored for its potential use in treating bacterial, fungal, and viral infections.
Industry: Utilized in agriculture to prevent infections in livestock and poultry.
Mécanisme D'action
Septamycin exerts its effects by disrupting the cell membrane of microorganisms. It binds to specific molecular targets, leading to the formation of pores in the cell membrane. This results in the leakage of essential ions and molecules, ultimately causing cell death . The compound’s polyether structure allows it to interact with the lipid bilayer of the cell membrane, enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Monensin: Another polyether antibiotic with similar antimicrobial properties.
Salinomycin: Known for its effectiveness against Gram-positive bacteria and coccidia.
Nigericin: Used as an ionophore in biological research
Uniqueness: Septamycin is unique due to its broad-spectrum activity and its ability to target multiple types of microorganisms. Its polyether structure provides it with high stability and efficacy, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
54927-63-8 |
|---|---|
Formule moléculaire |
C48H82O16 |
Poids moléculaire |
915.2 g/mol |
Nom IUPAC |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50) |
Clé InChI |
QZVSDERYSHAHPU-UHFFFAOYSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
SMILES canonique |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Septamycin; A28695A; A 28695A; A-28695A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



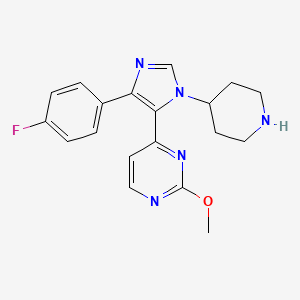
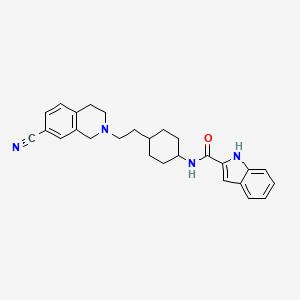
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
